molecular formula C5H6N2O B044325 4-Methylpyridazin-3(2H)-one CAS No. 33471-40-8

4-Methylpyridazin-3(2H)-one

Cat. No.: B044325
CAS No.: 33471-40-8
M. Wt: 110.11 g/mol
InChI Key: HBPUWDXGIIXNTF-UHFFFAOYSA-N
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Description

4-Methylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound is characterized by a methyl group attached to the fourth carbon of the pyridazine ring and a keto group at the third position. It is a colorless solid with significant applications in various fields of chemistry and industry.

Scientific Research Applications

4-Methylpyridazin-3(2H)-one has diverse applications in scientific research:

Future Directions

The future directions of “4-Methylpyridazin-3(2H)-one” could involve its use in the synthesis of novel compounds for various applications. For instance, pyridazine derivatives have been used in the preparation of novel compounds structurally related to bipyridine cardiotonics . Additionally, pyridazine-based materials have been used in the development of high-performance OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the condensation of hydrazine derivatives with 1,4-diketones or 4-ketoacids. For instance, the reaction of 4-methyl-1,4-diketone with hydrazine hydrate under reflux conditions yields this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, facilitating the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Methylpyridazin-3(2H)-one is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and pharmacology .

Properties

IUPAC Name

5-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPUWDXGIIXNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464978
Record name 4-Methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33471-40-8
Record name 4-Methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?

A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], this compound molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.

Q2: Is there any information available about the biological activity or applications of this compound based on this research?

A2: The provided research focuses solely on the structural characterization of this compound and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.

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